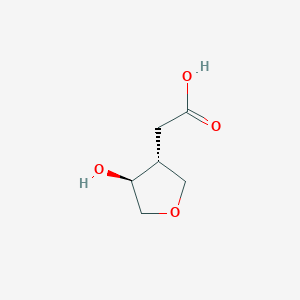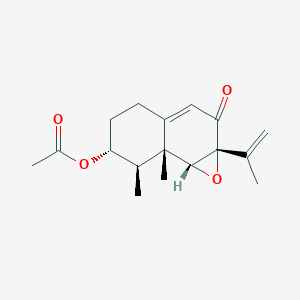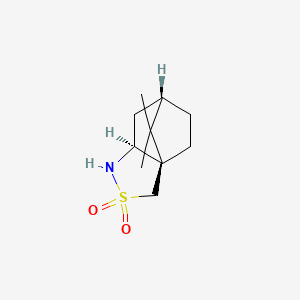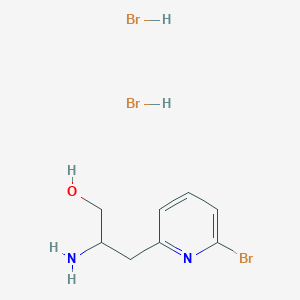![molecular formula C23H19ClFN3O4S B2735102 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 1031670-19-5](/img/structure/B2735102.png)
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O4S and its molecular weight is 487.93. The purity is usually 95%.
BenchChem offers high-quality 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including compounds similar in structure to the one you're interested in, have been studied for their metabolism in human and rat liver microsomes. This research is crucial in understanding the potential carcinogenic pathways of these compounds and their metabolic activation. Studies by Coleman et al. (2000) delve into how rat liver microsomes metabolize various chloroacetamide herbicides to specific metabolites, which could then undergo further bioactivation to potentially carcinogenic products. Such insights are vital for assessing the environmental and health impacts of these chemicals and could guide the development of safer herbicides and related compounds (Coleman, Linderman, Hodgson, & Rose, 2000).
Adsorption, Mobility, and Efficacy of Herbicides
Understanding the environmental behavior of herbicides, including those structurally related to the specified compound, is essential for mitigating their potential adverse effects. Research by Peter and Weber (1985) on the adsorption and mobility of alachlor and metolachlor, for example, helps predict how similar compounds might behave in soil and water environments. This knowledge is crucial for developing application strategies that minimize environmental contamination while maintaining agricultural efficacy (Peter & Weber, 1985).
Spectroscopic and Quantum Mechanical Studies
Compounds with complex structures, akin to the one mentioned, are often subjects of spectroscopic and quantum mechanical studies to understand their electronic properties and potential applications in technology. Mary et al. (2020) have conducted such studies on benzothiazolinone acetamide analogs, revealing their light-harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells (DSSCs). This research demonstrates the broader applications of complex organic molecules beyond pharmaceuticals, including renewable energy technologies (Mary et al., 2020).
Synthesis and Anti-Inflammatory Activity
The synthesis of novel compounds and evaluation of their biological activity, including anti-inflammatory effects, is a significant area of research that contributes to the development of new therapeutic agents. Sunder and Maleraju (2013) have synthesized derivatives of N-(3-chloro-4-fluorophenyl) acetamide with observed significant anti-inflammatory activity. Such studies underscore the importance of synthetic organic chemistry in discovering new compounds with potential therapeutic benefits (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4S/c1-14-7-9-20(32-2)19(11-14)26-22(29)13-28-27-23(16-5-3-4-6-18(16)25)17-12-15(24)8-10-21(17)33(28,30)31/h3-12H,13H2,1-2H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSMARYRZANYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2N=C(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)








![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)
![2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2735037.png)

